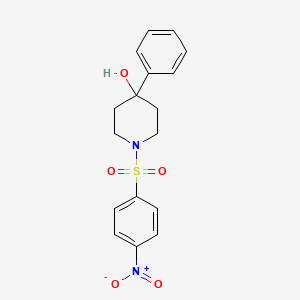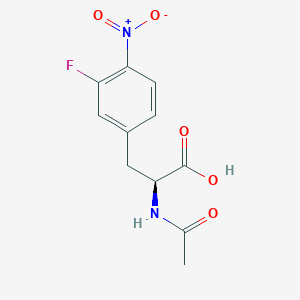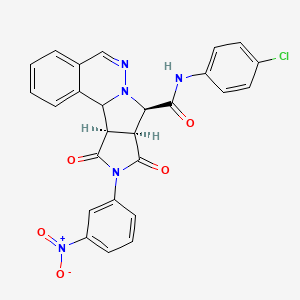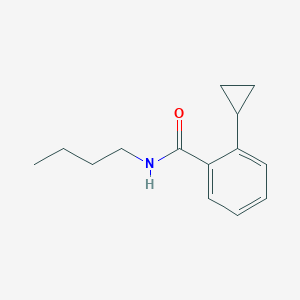![molecular formula C27H24N2 B12634041 9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile CAS No. 920302-50-7](/img/structure/B12634041.png)
9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural properties and have been extensively studied for their applications in various fields, including optoelectronics, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the fusion of carbazole with benzonitrile derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. For instance, the use of palladium-catalyzed coupling reactions can be employed to introduce the butylphenyl group into the carbazole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be utilized to scale up the production process. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient and cost-effective production .
化学反応の分析
Types of Reactions
9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the carbazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-2,3-dione, while reduction can produce 9-(4-butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole .
科学的研究の応用
9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile has several scientific research applications:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Pharmaceuticals: Investigated for its potential anticancer properties and ability to interact with DNA.
Materials Science: Employed in the synthesis of conducting polymers and materials with high charge carrier mobility.
作用機序
The mechanism of action of 9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzymes like topoisomerases and telomerases, leading to anticancer effects .
類似化合物との比較
Similar Compounds
- 6-(3-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile
- 8-(3-(9H-carbazol-9-yl)phenyl)dibenzo[b,d]furan-2-carbonitrile
- 8-(3-(9H-carbazol-9-yl)phenyl)dibenzo[b,d]thiophene-2-carbonitrile
Uniqueness
Compared to similar compounds, 9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile exhibits unique properties such as higher photoluminescence quantum yields and better stability under various conditions. These characteristics make it a valuable compound for applications in optoelectronics and pharmaceuticals .
特性
CAS番号 |
920302-50-7 |
|---|---|
分子式 |
C27H24N2 |
分子量 |
376.5 g/mol |
IUPAC名 |
9-(4-butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile |
InChI |
InChI=1S/C27H24N2/c1-2-3-4-18-5-8-20(9-6-18)21-10-13-24-25-14-11-22-15-19(17-28)7-12-23(22)27(25)29-26(24)16-21/h5-10,12-13,15-16,29H,2-4,11,14H2,1H3 |
InChIキー |
LIUBOYXAXDRYFH-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C5=C(CC4)C=C(C=C5)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B12633962.png)
![2-Bromo-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12633969.png)
![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12633971.png)
![Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-piperidin-1-ylphenyl)ethynyl]phenoxy]acetate](/img/structure/B12633979.png)

![2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12633986.png)


![(2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634023.png)
![2-(Azidomethyl)-4-[(4-fluorophenyl)methyl]morpholine](/img/structure/B12634027.png)
![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12634033.png)
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634038.png)
![(2,3-Dihydro-furo[2,3-B]pyridin-3-YL)-methyl-amine](/img/structure/B12634040.png)
